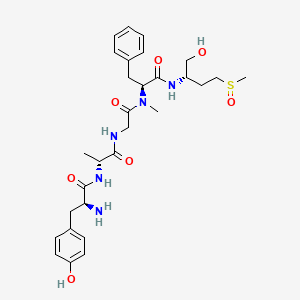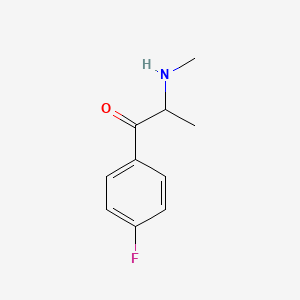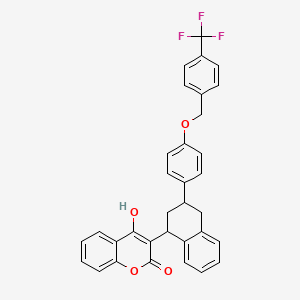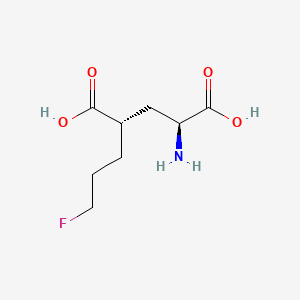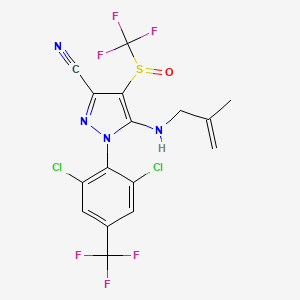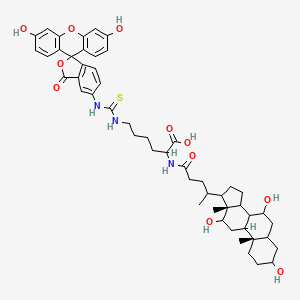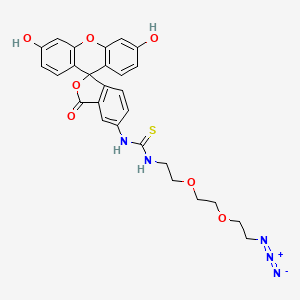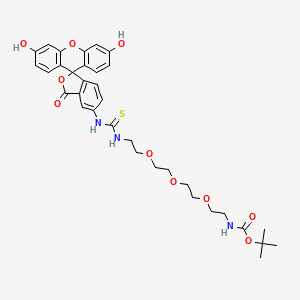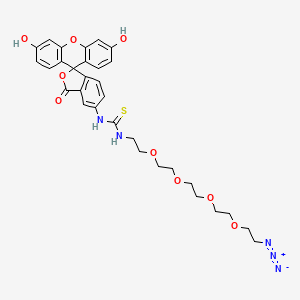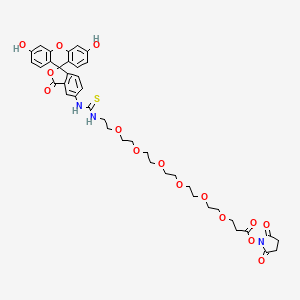
Fosravuconazole L-lysine ethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosravuconazole L-lysine ethanolate, also known as BMS-379224 L-lysine ethanolate or E-1224 L-lysine ethanolate, is a prodrug of Ravuconazole . It is an orally active broad-spectrum antifungal agent . In Japan, it is approved for the treatment of onychomycosis, a fungal infection of the nail . It is converted into Ravuconazole in the body .
Molecular Structure Analysis
The molecular formula of Fosravuconazole L-lysine ethanolate is C31H40F2N7O8PS . Its molecular weight is 739.73 . The structure includes several functional groups, including a triazole ring, which is common in antifungal agents .Physical And Chemical Properties Analysis
Fosravuconazole L-lysine ethanolate is a solid substance with a white to yellow color . It has a high solubility in water (200 mg/mL) and DMSO (50 mg/mL) . It should be stored at 4°C in a sealed container, away from moisture .Wissenschaftliche Forschungsanwendungen
Treatment of Onychomycosis :
- A multicenter, double-blind, randomized study in Japan found that Fosravuconazole L-lysine ethanolate was significantly more effective than a placebo in treating onychomycosis. It showed a high rate of complete cure and mycological cure with tolerable adverse reactions, suggesting its promise as a treatment for this condition (Watanabe, Tsubouchi, & Okubo, 2018).
- Another study confirmed its efficacy in a variety of patients, including those with total dystrophic onychomycosis and dermatophytoma. This retrospective survey showed excellent efficacy with minimal exclusions and suggested Fosravuconazole L-lysine ethanolate as a useful option for onychomycosis treatment (Shimoyama, Yo, Sei, & Kuwano, 2021).
Pharmacological Properties :
- A study highlighted the superior pharmacokinetic properties of Fosravuconazole L-lysine ethanolate, including its high bioavailability, effective skin and nail tissue penetration, and retention. The study emphasized its fewer drug-drug interactions and good tolerability, making it a favorable treatment option for onychomycosis (Nakano, Aoki, & Yamaguchi, 2019).
Application in Other Fungal Infections :
- Fosravuconazole L-lysine ethanolate was also found effective for tinea infections other than onychomycosis, as demonstrated by a case of a patient successfully treated for tinea faciei, tinea corporis, and tinea unguium with dermatophytoma (Suzuki, Sato, Kasuya, & Yaguchi, 2021).
Treatment of Neglected Tropical Diseases :
- Fosravuconazole L-lysine ethanolate has been explored for treating neglected tropical diseases (NTDs). Initial clinical trials for Chagas disease showed parasite clearance during treatment with Fosravuconazole, although parasite regrowth was observed post-treatment. Ongoing clinical trials are examining its efficacy against eumycetoma (Hata, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYGLHOVNSCSA-GBTIKMTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40F2N7O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

